Succinato disódico

Descripción general

Descripción

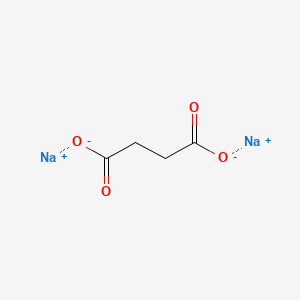

El succinato de sodio es la sal de sodio del ácido succínico, un ácido dicarboxílico. Es un sólido cristalino blanco, inodoro y altamente soluble en agua. El succinato de sodio se utiliza ampliamente en diversos campos debido a sus propiedades y funciones versátiles.

Aplicaciones Científicas De Investigación

El succinato de sodio se utiliza ampliamente en la investigación científica debido a su papel en el metabolismo celular y su capacidad de amortiguación. Algunas aplicaciones clave incluyen:

Investigación Bioquímica: El succinato de sodio se utiliza para estudiar la función mitocondrial y la producción de energía.

Medicina: Se utiliza en la formulación de ciertos productos farmacéuticos y como suplemento en diversos tratamientos médicos.

Industria: El succinato de sodio se utiliza en la producción de polímeros biodegradables y como aditivo alimentario.

Mecanismo De Acción

El succinato de sodio actúa como un componente esencial del ciclo de Krebs o del ácido cítrico, sirviendo como donante de electrones en la producción de ácido fumárico y FADH2. Facilita el transporte de iones a través de las membranas celulares, influyendo en el metabolismo celular y la producción de energía .

Compuestos Similares:

Ácido Succínico: El compuesto original del succinato de sodio, utilizado en aplicaciones similares pero con diferentes propiedades de solubilidad y reactividad.

Disodio Succinato: Otra forma de sal del ácido succínico con propiedades y usos similares.

Unicidad: El succinato de sodio es único debido a su alta solubilidad en agua y su papel como intermediario clave en el metabolismo celular. Su capacidad de actuar como fuente de energía y como amortiguador lo hace altamente versátil en diversas aplicaciones científicas e industriales.

Safety and Hazards

According to the safety data sheet, disodium succinate does not have any specific hazard statements, prevention, response, storage, or disposal instructions . It is recommended to avoid dust formation and breathing vapors, mist, or gas . For personal protection, it is advised to use appropriate exhaust ventilation at places where dust is formed .

Análisis Bioquímico

Biochemical Properties

Disodium succinate plays a crucial role in biochemical reactions. It serves as an essential component of the tricarboxylic acid (TCA) cycle . In this cycle, it is converted into fumarate by the enzyme succinate dehydrogenase . This process is key to maintaining energy balance and normal physiological functions in the body .

Cellular Effects

Disodium succinate has significant effects on various types of cells and cellular processes. It influences cell function by providing the necessary substrate for ATP (adenosine triphosphate) production, which is essential for optimal cellular function . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of disodium succinate involves its role in the TCA cycle. It acts as an electron donor in the production of fumaric acid and FADH2 . It also functions similarly to a hormone, leading to the activation of cell-specific signaling pathways .

Temporal Effects in Laboratory Settings

The effects of disodium succinate can change over time in laboratory settings. Its thermal stability enables it to go through high-temperature processes in food . Changes in the apparent acidity, which were monitored by measuring ionization of probe molecules and expressed as Hammett acidity function, depend both on buffer type and co-solutes (such as sugars and polymers) and were shown to correlate with degradation rates of acid-sensitive compounds .

Dosage Effects in Animal Models

The effects of disodium succinate can vary with different dosages in animal models

Metabolic Pathways

Disodium succinate is involved in several metabolic pathways. It is a crucial part of the TCA cycle, where it is converted into fumarate . It also plays a role in the metabolism of branched-chain amino acids, heme synthesis, ketone body utilization, and the gamma aminobutyric acid (GABA) shunt .

Transport and Distribution

Disodium succinate can be transported outside of the cell via a series of transporters, where it interacts with its specific receptor, SUCNR1

Subcellular Localization

The subcellular localization of disodium succinate is primarily within the mitochondria, where it plays a crucial role in the TCA cycle . It can also exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El succinato de sodio se puede sintetizar neutralizando el ácido succínico con hidróxido de sodio. La reacción se lleva a cabo típicamente en una solución acuosa, seguida de secado del producto a 120 °C y pulverización .

Métodos de Producción Industrial: La producción industrial de succinato de sodio a menudo implica procesos de fermentación. Por ejemplo, la glucosa se puede utilizar como fuente de carbono en un tanque de fermentación, donde cepas específicas de bacterias la convierten en succinato de sodio mediante fermentación anaeróbica .

Tipos de Reacciones:

Oxidación: El succinato de sodio puede sufrir oxidación para formar diversos productos de oxidación.

Esterificación: Puede reaccionar con alcoholes para formar ésteres.

Deshidratación: El succinato de sodio se puede deshidratar para formar anhídridos cíclicos, como el anhídrido succínico.

Condensación: Puede participar en reacciones de condensación con compuestos que contienen grupos amino (amidas y péptidos).

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Esterificación: Se utilizan típicamente alcoholes y catalizadores ácidos.

Deshidratación: Las reacciones de deshidratación a menudo requieren calor y un catalizador ácido.

Condensación: Se utilizan comúnmente compuestos amino y calor.

Productos Principales Formados:

Oxidación: Diversos productos de oxidación.

Esterificación: Ésteres del ácido succínico.

Deshidratación: Anhídrido succínico.

Condensación: Amidas y péptidos.

Comparación Con Compuestos Similares

Succinic Acid: The parent compound of sodium succinate, used in similar applications but with different solubility and reactivity properties.

Disodium Succinate: Another salt form of succinic acid with similar properties and uses.

Uniqueness: Sodium succinate is unique due to its high solubility in water and its role as a key intermediate in cellular metabolism. Its ability to act as both an energy source and a buffer makes it highly versatile in various scientific and industrial applications.

Propiedades

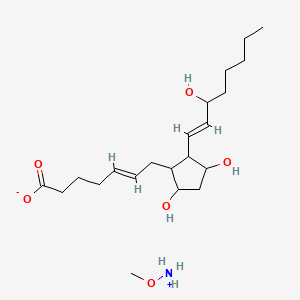

IUPAC Name |

disodium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYSKICYIVCPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

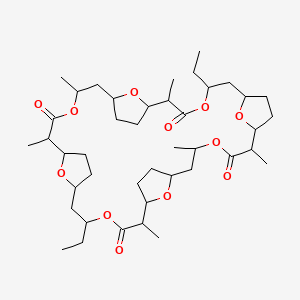

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059741 | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Reference #1] | |

| Record name | Sodium succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-90-3 | |

| Record name | Butanedioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.